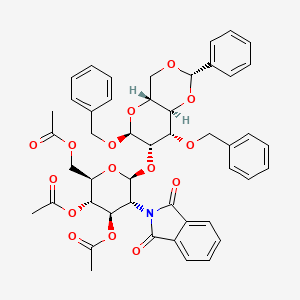

2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-|A-D-mannose

Description

Structural Characterization and Fundamental Properties

Molecular Structure and Nomenclature

IUPAC Nomenclature and Alternative Naming Conventions

The official IUPAC name for this compound is [(2R,3S,4R,5R,6S)-6-[[(2S,4aR,6S,7S,8S,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-7-yl]oxy]-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate. This systematic nomenclature reflects the complete stereochemical configuration and substitution pattern of the molecule. Alternative naming conventions include the more commonly used carbohydrate-specific nomenclature: 2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannose. The compound is also referenced by its Chemical Abstracts Service number 865488-82-0. Additional synonymous designations include benzyl 3-O-benzyl-4,6-O-benzylidene-2-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-alpha-D-mannopyranoside. The systematic naming clearly delineates the disaccharide nature of the molecule, with precise specification of the anomeric configurations (beta for the glucopyranosyl unit and alpha for the mannopyranosyl unit), the linkage position (2-O-), and the complete protecting group pattern across both sugar residues.

Structural Representation and Molecular Weight

The molecular structure consists of a disaccharide framework featuring a beta-D-glucopyranosyl unit glycosidically linked to the 2-position of an alpha-D-mannopyranosyl residue. The computed molecular weight is 865.9 grams per mole, reflecting the substantial mass contribution from the multiple aromatic protecting groups. The glucopyranosyl unit bears acetyl protecting groups at positions 3, 4, and 6, while position 2 contains the bulky phthalimido protecting group, which serves as a nitrogen-protecting functionality. The mannopyranosyl portion features benzyl protection at the 3-position and a benzylidene acetal protecting group spanning positions 4 and 6. This protecting group arrangement creates a highly functionalized molecule with distinct reactivity profiles at different positions. The structural representation reveals the three-dimensional complexity arising from the chair conformations of both pyranose rings and the spatial requirements of the various protecting groups. The disaccharide linkage adopts a specific geometric arrangement that influences the overall molecular shape and potential intramolecular interactions between the protecting groups.

Chemical Formula and Elemental Composition

The molecular formula is C47H47NO15, indicating a complex organic molecule with significant aromatic character. The elemental composition reflects 47 carbon atoms, 47 hydrogen atoms, one nitrogen atom, and 15 oxygen atoms, resulting in a molecular weight of 865.87 atomic mass units. The high oxygen content arises from the multiple ester functionalities (acetyl groups), ether linkages (benzyl and benzylidene protecting groups), the glycosidic bond, and the imide functionality of the phthalimido group. The single nitrogen atom is incorporated within the phthalimido protecting group, which consists of a six-membered aromatic ring fused to a five-membered imide ring. The carbon framework is dominated by the two pyranose rings (12 carbons total), the three acetyl groups (6 carbons), the phthalimido group (8 carbons), the benzyl group (7 carbons), and the benzylidene group (7 carbons), with the remaining carbons distributed among the various protecting group linkages. This elemental composition is characteristic of heavily protected carbohydrate derivatives used in synthetic oligosaccharide chemistry.

Physical and Chemical Properties

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information for this complex carbohydrate derivative. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the anomeric protons, with the beta-glucopyranosyl anomeric proton appearing as a doublet with coupling constants reflecting the axial-axial relationship with the adjacent proton. The phthalimido aromatic protons generate distinctive multiplets in the aromatic region, typically between 7.7 and 7.9 parts per million. The acetyl groups contribute multiple singlets in the aliphatic region, usually around 2.0 to 2.1 parts per million. The benzylidene proton appears as a characteristic singlet, typically around 5.5 parts per million, serving as a diagnostic signal for this protecting group. Carbon-13 nuclear magnetic resonance spectroscopy reveals the complexity of the molecule through the presence of numerous carbon signals spanning aromatic, anomeric, aliphatic, and carbonyl regions. The phthalimido carbonyl carbons typically appear around 168-170 parts per million, while the acetyl carbonyl carbons resonate around 169-171 parts per million. Infrared spectroscopy shows characteristic absorption bands for the various functional groups, including strong carbonyl stretches for the imide (around 1770 and 1720 reciprocal centimeters) and ester functionalities (around 1740 reciprocal centimeters).

Solubility Profile and Physical State

The compound typically exists as a white to off-white solid under standard laboratory conditions. The extensive aromatic character imparted by the phthalimido, benzyl, and benzylidene protecting groups significantly influences the solubility profile, generally favoring organic solvents over aqueous media. Common organic solvents such as dichloromethane, chloroform, and ethyl acetate typically provide good solubility for synthetic manipulations. The multiple acetyl groups contribute to solubility in moderately polar organic solvents, while the aromatic protecting groups enhance solubility in less polar solvents. The bulky three-dimensional structure and multiple protecting groups create a molecule with limited aqueous solubility, which is typical for heavily protected carbohydrate derivatives. The physical properties are influenced by the conformational constraints imposed by the benzylidene acetal, which restricts the flexibility of the mannopyranosyl ring and affects crystal packing and intermolecular interactions. The presence of multiple aromatic rings contributes to potential pi-pi stacking interactions in the solid state, influencing melting point and crystallization behavior.

Conformational Analysis

Chair Conformations of the Pyranose Rings

Both pyranose rings in this disaccharide adopt chair conformations, which represent the most stable arrangements for six-membered sugar rings. The glucopyranosyl unit typically adopts a 4C1 chair conformation, where the anomeric substituent occupies an axial position consistent with the beta-configuration. This conformational preference is influenced by the anomeric effect and the spatial requirements of the phthalimido substituent at the 2-position. The mannopyranosyl unit also adopts a 4C1 chair conformation, with the alpha-anomeric configuration placing the glycosidic linkage in an axial orientation. The presence of the benzylidene acetal spanning positions 4 and 6 of the mannose ring significantly constrains the conformational flexibility, effectively locking the ring in a specific chair form. This conformational restriction has profound implications for the reactivity and stereoselectivity of the molecule in glycosylation reactions. The chair conformations are stabilized by the minimization of 1,3-diaxial interactions and the optimal placement of substituents in equatorial positions where sterically feasible. The rigid conformational preferences of both rings contribute to the overall three-dimensional shape of the molecule and influence intermolecular interactions.

Spatial Orientation of Protecting Groups

The spatial arrangement of the protecting groups is crucial for understanding the reactivity and selectivity properties of this compound. The phthalimido group at the 2-position of the glucose unit adopts a specific rotational conformation that minimizes steric interactions with adjacent substituents. The bulky nature of this protecting group influences the spatial environment around the glycosidic linkage and affects the accessibility of nearby functional groups. The three acetyl groups on the glucose unit (positions 3, 4, and 6) extend outward from the ring in orientations that minimize steric clashes while maintaining their ester functionalities. The benzyl protecting group at the 3-position of the mannose unit adopts an orientation that places the phenyl ring away from the pyranose core, reducing steric hindrance. The benzylidene acetal creates a rigid cyclic structure that spans positions 4 and 6 of the mannose ring, effectively forming a seven-membered dioxane ring fused to the pyranose. This constraint significantly restricts the conformational mobility of these positions and creates a defined spatial environment that influences the stereochemical outcome of reactions involving this molecule. The overall spatial arrangement creates distinct reactive and non-reactive faces of the molecule, which is exploited in stereoselective synthesis applications.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[[(2S,4aR,6S,7S,8S,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H47NO15/c1-27(49)54-25-35-38(58-28(2)50)40(59-29(3)51)37(48-43(52)33-21-13-14-22-34(33)44(48)53)46(60-35)63-42-41(55-23-30-15-7-4-8-16-30)39-36(26-57-45(62-39)32-19-11-6-12-20-32)61-47(42)56-24-31-17-9-5-10-18-31/h4-22,35-42,45-47H,23-26H2,1-3H3/t35-,36-,37-,38-,39-,40-,41+,42+,45+,46+,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBDUJNSEMCEPJ-FUBMZKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H]3[C@@H](CO[C@@H](O3)C4=CC=CC=C4)O[C@@H]2OCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H47NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747497 | |

| Record name | Benzyl 3-O-benzyl-4,6-O-benzylidene-2-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

865.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865488-82-0 | |

| Record name | Benzyl 3-O-benzyl-4,6-O-benzylidene-2-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-β-D-mannose is a complex glycoside that has garnered attention in the fields of medicinal chemistry and glycobiology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C47H47NO11

- Molecular Weight : 825.87 g/mol

- CAS Number : 865488-82-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Antiviral Properties

- Anticancer Potential

- Immunomodulatory Effects

The biological activity of 2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-β-D-mannose is largely attributed to its structural features:

- Glycosidic Linkages : The glycosidic bonds facilitate interactions with various biological targets, including enzymes and receptors.

- Phthalimido Group : This moiety enhances binding affinity to proteins involved in disease processes.

- Benzylidene Structure : The presence of aromatic rings contributes to hydrophobic interactions with lipid membranes, improving cellular uptake.

Data Table: Summary of Biological Activities

Case Studies

-

Antiviral Efficacy Against HIV :

A study demonstrated that the compound inhibited HIV replication in vitro by blocking viral entry into host cells. The mechanism involved competitive inhibition of viral glycoproteins with the sugar moieties present in the compound . -

Cancer Cell Apoptosis :

In a recent trial involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage . -

Immunomodulation in Autoimmune Models :

Animal models of autoimmune diseases showed that administration of this compound led to reduced inflammation markers and improved clinical outcomes, highlighting its potential for therapeutic use .

Comparison with Similar Compounds

Reactivity Comparisons

- Thioglycoside analogues (e.g., ) enable activation under milder conditions (e.g., NIS/TfOH) compared to the target compound’s trichloroacetimidate-based protocols .

- Acetamido-containing donors (e.g., ) are less reactive in glycosylation due to reduced leaving-group ability, necessitating harsher promoters like TMSOTf .

Preparation Methods

Glucopyranosyl Donor Preparation

The glucopyranosyl donor is functionalized with a phthalimido group at the C-2 position, which serves dual roles: (1) it acts as a participating group to direct β-stereoselectivity during glycosylation, and (2) it stabilizes the intermediate oxacarbenium ion, minimizing side reactions. The 3,4,6-hydroxyl groups are protected as acetyl esters, chosen for their stability under acidic and basic conditions while allowing selective deprotection post-glycosylation.

Mannopyranosyl Acceptor Preparation

The mannose acceptor is protected at the 4,6-positions with a benzylidene group, which rigidifies the pyranose ring into a fixed conformation ( ), enhancing α-selectivity during subsequent glycosylation. The 3-hydroxyl is benzylated to prevent undesired reactivity, while the 2-hydroxyl remains free for glycosylation.

Glycosylation Reaction Optimization

The coupling of the glucopyranosyl donor and mannopyranosyl acceptor is the cornerstone of the synthesis. Two primary methods have been validated:

Thioglycoside Activation with Hypervalent Iodine

In a protocol adapted from J.-i. Yoshida et al., the glucopyranosyl thioglycoside donor is activated by phenyliodine bis(trifluoroacetate) (PIFA) in the presence of trifluoromethanesulfonic acid (TfOH) at 0°C in dichloromethane. This method achieves yields exceeding 85% for β-linked disaccharides, even with traditionally challenging "disarmed" donor and "armed" acceptor combinations. The mechanism involves generation of a glycosyl triflate intermediate, which undergoes nucleophilic attack by the mannose acceptor’s 2-hydroxyl.

Table 1: Glycosylation Conditions and Yields

Preactivation with Sulfur-Based Reagents

An alternative approach employs 1-benzenesulfinylpiperidine (BSP) and trifluoromethanesulfonic anhydride (TfO) for preactivation of thioglycosides. This method, while slightly less efficient (70–75% yield), offers compatibility with base-sensitive protecting groups. The reaction proceeds via a glycosyl triflate intermediate, with stereochemical outcomes influenced by the benzylidene group’s conformational locking effect.

Deprotection and Functionalization

Post-glycosylation, selective deprotection is critical to unveil the desired functional groups:

Phthalimido to Acetamido Conversion

The phthalimido group on the glucosamine moiety is removed by treatment with hydrazine hydrate in methanol, followed by acetylation with acetic anhydride in pyridine to yield the N-acetyl group. This two-step process ensures high fidelity, avoiding over-acetylation of other hydroxyls.

Benzylidene and Benzyl Removal

The benzylidene group is cleaved under acidic conditions (e.g., 80% acetic acid at 60°C), selectively yielding a diol at the 4,6-positions. Hydrogenolysis with palladium on carbon (Pd/C) under H atmosphere removes benzyl groups, though this step is often omitted unless further functionalization is required.

Analytical Validation

Rigorous characterization ensures structural integrity:

-

NMR Spectroscopy : - and -NMR confirm glycosidic linkage configuration (e.g., β-anomeric proton at δ 4.8–5.2 ppm with ≈ 8 Hz).

-

Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (Calcd. for CHNO: 865.87; Found: 865.86).

-

Infrared Spectroscopy : Absorbances at 1740 cm (acetyl C=O) and 1710 cm (phthalimido C=O) validate protecting group presence.

Table 2: Key Spectral Data

Challenges and Innovations

Stereochemical Control

The α-configuration at the mannose anomeric center is achieved through the benzylidene group’s conformational locking, which favors axial nucleophilic attack. Computational studies suggest that the O2−C2−C3−O3 torsion angle compression in mannose donors enhances β-selectivity in glucosyl couplings.

Q & A

Q. What synthetic strategies are recommended for constructing the glycosidic linkage in this compound, considering its multiple protecting groups?

The glycosidic bond formation requires careful selection of activating agents and reaction conditions. A common approach involves using thioglycoside donors with promoters like NIS (N-iodosuccinimide) and triflic acid to ensure stereoselective β-linkage formation. The 2-N-phthalimido group on the glucopyranosyl donor acts as a participating group, directing β-stereochemistry, while benzyl and benzylidene groups on the mannose acceptor block undesired reactivity at the 3, 4, and 6 positions . For example, details a reaction using benzyl bromide and barium oxide to install benzyl groups under anhydrous conditions.

Q. How do the protecting groups (phthalimido, acetyl, benzyl, benzylidene) influence reactivity in glycosylation reactions?

- 2-N-Phthalimido : Participates in neighboring-group effects to stabilize oxocarbenium intermediates, ensuring β-stereoselectivity during glycosylation .

- Acetyl groups (3,4,6-tri-O-acetyl) : Temporarily block hydroxyls but are labile under basic conditions (e.g., Zemplén deacetylation).

- Benzylidene (4,6-O-benzylidene) : Provides rigid conformational control, limiting reactivity at the 4 and 6 positions of the mannose residue .

- Benzyl groups (3-O-benzyl) : Stable under acidic/basic conditions, requiring hydrogenolysis (H₂/Pd-C) for removal .

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : and NMR identify anomeric protons (δ 4.5–5.5 ppm) and confirm stereochemistry via coupling constants ( for β-linkages) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in for related benzylidene-protected glycosides.

Advanced Research Questions

Q. How can researchers address low yields in the final glycosylation step due to steric hindrance from the benzylidene group?

Steric hindrance at the 4,6-O-benzylidene-protected mannose acceptor can be mitigated by:

Q. What methodologies resolve contradictions in reported glycosylation efficiencies for similar N-phthalimido donors?

Discrepancies in yields often arise from differences in:

- Donor-acceptor matching : shows that bulky acceptors (e.g., tri-O-benzyl galactose) require longer reaction times (24–48 hrs).

- Temperature control : Lower temperatures (−20°C) favor kinetic β-selectivity, while higher temps (0–25°C) may lead to side reactions .

- Purification protocols : Silica gel chromatography with gradients (e.g., chloroform:acetone 10:1 → 5:1) improves separation of diastereomers .

Q. How is this compound utilized in enzymatic studies of glycosyltransferases or glycosidases?

- Glycosyltransferase assays : The compound serves as a synthetic acceptor substrate to study enzyme specificity. For example, highlights its role in probing β-1,3-galactosyltransferase activity.

- Glycosidase inhibition : Modifications at the 2-deoxy position (e.g., replacing N-phthalimido with azide) enable click chemistry-based inhibitor screening .

Q. What strategies enable the synthesis of branched oligosaccharides using this compound as a key intermediate?

- Orthogonal deprotection : Sequential removal of benzylidene (acidic hydrolysis) and acetyl groups (Zemplén conditions) exposes specific hydroxyls for further glycosylation .

- Modular assembly : As shown in , the compound is coupled with thiogalactose donors to build β-(1→6)-linked oligosaccharides.

Methodological Challenges

Q. How to troubleshoot regioselectivity issues during benzylation or acetylation steps?

Q. What precautions are necessary for handling the phthalimido group under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.